

In-Depth Technical Guide: 2,5-Dimethylphenylacetic Acid (CAS No. 13612-34-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylphenylacetic acid

Cat. No.: B080423

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenylacetic acid, with CAS number 13612-34-5, is a vital chemical intermediate in the synthesis of high-value commercial products, including pharmaceuticals and agrochemicals.^[1] Its molecular structure, characterized by a phenyl ring substituted with two methyl groups and an acetic acid moiety, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical data, and associated hazards, with a focus on its application as a key precursor to the antihistamine drug Bilastine and the insecticide Spirotetramat.^{[1][2]}

Chemical and Physical Properties

2,5-Dimethylphenylacetic acid is a crystalline powder, typically appearing as a white to very pale yellow or light beige solid.^{[3][4]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **2,5-Dimethylphenylacetic Acid**

Property	Value	Source(s)
CAS Number	13612-34-5	[3]
IUPAC Name	2-(2,5-dimethylphenyl)acetic acid	[2]
Synonyms	2,5-Xylylacetic acid, Benzeneacetic acid, 2,5- dimethyl-	[2][4]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[2]
Molecular Weight	164.20 g/mol	[2]
Melting Point	128-132 °C	N/A
Boiling Point (Predicted)	293.4 ± 9.0 °C	N/A
Density (Predicted)	1.098 ± 0.06 g/cm ³	N/A
Physical Form	Crystal - Powder	[3]
Color	White - Very pale yellow	[3]
Storage Temperature	Room Temperature	[3]
InChI	1S/C10H12O2/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)	[3]
InChIKey	RUSCTNYOPQOXDJ- UHFFFAOYSA-N	[3]
SMILES	CC1=CC=C(C)C(=C1)CC(O)=O	N/A

Synthesis of 2,5-Dimethylphenylacetic Acid

A common synthetic route to **2,5-Dimethylphenylacetic acid** starts from p-xylene. The process involves a multi-step reaction sequence, as detailed in various patents. A representative experimental protocol is outlined below.

Experimental Protocol: Synthesis from p-Xylene

This protocol is a composite of methodologies described in the patent literature.

Step 1: Friedel-Crafts Acylation

- Reaction: p-xylene is acylated with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to yield 2-bromo-1-(2,5-dimethylphenyl)ethanone.
- Procedure:
 - In a reaction vessel, dissolve p-xylene and anhydrous aluminum trichloride in a suitable solvent like dichloroethane at a controlled temperature (e.g., -5 to 0 °C).
 - Slowly add bromoacetyl bromide to the mixture while maintaining the temperature.
 - After the addition is complete, allow the reaction to proceed to completion.
 - The reaction is then quenched by pouring the mixture into an ice-hydrochloric acid solution.
 - The organic layer is separated, washed, and the solvent is removed to obtain the crude product.

Step 2: Ketalization

- Reaction: The ketone from Step 1 is protected as a ketal by reacting with a diol (e.g., neopentyl glycol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
- Procedure:
 - The crude 2-bromo-1-(2,5-dimethylphenyl)ethanone is dissolved in a solvent such as toluene.
 - Neopentyl glycol and a catalytic amount of p-toluenesulfonic acid are added.
 - The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

- The reaction is monitored until completion.

Step 3: Rearrangement

- Reaction: The ketal undergoes a zinc salt-catalyzed rearrangement.
- Procedure:
 - The ketal from the previous step is subjected to a rearrangement reaction catalyzed by a zinc salt.

Step 4: Hydrolysis

- Reaction: The rearranged product is hydrolyzed under basic conditions to form the sodium salt of **2,5-dimethylphenylacetic acid**.
- Procedure:
 - The product from the rearrangement step is treated with an aqueous solution of sodium hydroxide and heated.
 - The reaction mixture is then cooled, and any organic impurities are extracted.

Step 5: Acidification and Isolation

- Reaction: The sodium salt is acidified to precipitate the final product, **2,5-dimethylphenylacetic acid**.
- Procedure:
 - The aqueous solution of sodium 2,5-dimethylphenylacetate is acidified with hydrochloric acid to a pH of 1-2.
 - The resulting white precipitate is collected by filtration.
 - The crude product is purified by recrystallization from a suitable solvent (e.g., n-hexane) to yield pure **2,5-dimethylphenylacetic acid**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,5-Dimethylphenylacetic Acid** from p-Xylene.

Analytical Data

A summary of the available analytical data for **2,5-Dimethylphenylacetic acid** is provided in Table 2.

Table 2: Analytical Data for **2,5-Dimethylphenylacetic Acid**

Data Type	Key Features	Source(s)
¹ H NMR (300 MHz, CDCl ₃)	δ: 2.27 (m, 6H, CH ₃), 3.63 (s, 2H, CH ₂), 7.06 (m, 2H, Ar-H), 7.26 (s, 1H, Ar-H)	N/A
ESI-MS	163.1 [M-H] ⁻	N/A
GC-MS	Major peaks at m/z: 119, 164, 118	N/A
Vapor Phase IR	Available through PubChem	N/A

Hazards and Safety Information

2,5-Dimethylphenylacetic acid is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a laboratory or industrial setting.

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement	Source(s)
Hazard Statements	H315	Causes skin irritation.	[4]
H319		Causes serious eye irritation.	[4]
H335		May cause respiratory irritation.	[4]
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[4]
P280		Wear protective gloves/protective clothing/eye protection/face protection.	[4]
P302 + P352		IF ON SKIN: Wash with plenty of soap and water.	[4]
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes.	
P305 + P351 + P338		Remove contact lenses, if present and easy to do. Continue rinsing.	[4]
P403 + P233		Store in a well-ventilated place. Keep container tightly closed.	[4]
P501		Dispose of contents/container to an approved waste disposal plant.	[4]

Applications in Synthesis

2,5-Dimethylphenylacetic acid is a key intermediate in the synthesis of several commercially important molecules. Its primary applications are in the production of the antihistamine Bilastine and the insecticide Spirotetramat.

Role in the Synthesis of Bilastine

Bilastine is a second-generation antihistamine used for the treatment of allergic rhinoconjunctivitis and urticaria. **2,5-Dimethylphenylacetic acid** serves as a precursor in the multi-step synthesis of this active pharmaceutical ingredient (API).^[2]

[Click to download full resolution via product page](#)

Caption: Role of **2,5-Dimethylphenylacetic Acid** in the synthesis of Bilastine.

Role in the Synthesis of Spirotetramat

Spirotetramat is a broad-spectrum insecticide effective against a wide range of sucking insects. **2,5-Dimethylphenylacetic acid** is a critical building block in the synthesis of this complex spirocyclic molecule.^[1]

[Click to download full resolution via product page](#)

Caption: Role of **2,5-Dimethylphenylacetic Acid** in the synthesis of Spirotetramat.

Conclusion

2,5-Dimethylphenylacetic acid (CAS No. 13612-34-5) is a chemical intermediate of significant industrial importance. Its well-defined properties and established synthetic routes make it a valuable precursor for the pharmaceutical and agrochemical industries. A thorough

understanding of its chemistry, synthesis, and hazards is essential for researchers and professionals involved in the development and manufacturing of products derived from this key building block. The information presented in this guide provides a solid foundation for its safe and effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. (2,5-Dimethoxyphenyl)acetic acid(1758-25-4) 13C NMR spectrum [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,5-Dimethylphenylacetic Acid (CAS No. 13612-34-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080423#cas-number-13612-34-5-properties-and-hazards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com